molecular formula C23H32ClNO3 B15210164 12-((5-Chloroquinolin-8-yl)oxy)dodecyl acetate

12-((5-Chloroquinolin-8-yl)oxy)dodecyl acetate

Cat. No.: B15210164
M. Wt: 406.0 g/mol
InChI Key: CUTGJCKWJSWXSF-UHFFFAOYSA-N
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Description

12-((5-Chloroquinolin-8-yl)oxy)dodecyl acetate (CAS 88350-02-1) is a chemical compound with the molecular formula C 23 H 32 ClNO 3 and a molecular weight of 405.96 g/mol . This substance belongs to a class of compounds featuring the 5-chloroquinolin-8-yloxy moiety, which is extensively studied in agricultural chemistry. Compounds within this family, such as the structurally similar cloquintocet-mexyl, are well-characterized herbicide safeners . They function by accelerating the herbicide detoxification process in cereal crops, thereby improving crop tolerance and selectivity when certain post-emergence herbicides are applied . The primary value of this compound for researchers lies in its potential use as a building block or intermediate in the synthesis and development of novel agrochemicals . Its long dodecyl acetate chain may be investigated for its influence on the compound's lipophilicity and systemic movement within plants compared to shorter-chain analogues. Researchers utilize this compound in studies aimed at understanding safener mechanisms, metabolic pathways in crops, and the development of new crop protection agents. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use . Proper handling procedures and safe laboratory practices should always be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H32ClNO3

Molecular Weight

406.0 g/mol

IUPAC Name

12-(5-chloroquinolin-8-yl)oxydodecyl acetate

InChI

InChI=1S/C23H32ClNO3/c1-19(26)27-17-10-8-6-4-2-3-5-7-9-11-18-28-22-15-14-21(24)20-13-12-16-25-23(20)22/h12-16H,2-11,17-18H2,1H3

InChI Key

CUTGJCKWJSWXSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCCCCCCCCOC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

Biological Activity

12-((5-Chloroquinolin-8-yl)oxy)dodecyl acetate is a compound belonging to the class of quinoline derivatives, characterized by its unique structural features that include a dodecyl acetate moiety linked to a 5-chloroquinolin-8-yl group through an ether bond. The molecular formula is C₁₃H₁₂ClNO₃, with a molecular weight of approximately 265.69 g/mol. This compound has garnered interest in various fields, particularly pharmaceuticals, due to its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness has been evaluated against both Gram-positive and Gram-negative bacterial strains. For instance, compounds structurally similar to this derivative have shown minimum inhibitory concentration (MIC) values ranging from 0.10 to 2.50 μg/mL against various bacterial strains, outperforming standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus0.50
Escherichia coli1.00
CiprofloxacinStaphylococcus aureus3.12
Escherichia coli3.12

Cytotoxic Effects

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Studies indicate that compounds featuring the chloroquinoline moiety often exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, related compounds have demonstrated IC50 values as low as 13 μM against resistant colon adenocarcinoma cell lines, suggesting that the presence of the chloro group enhances cytotoxic activity by improving cellular uptake and interaction with biological targets .

Table 2: Cytotoxic Activity in Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundColo20512.94
Colo32013.55
DoxorubicinColo2056.25
Colo3206.25

The mechanism of action for this compound is believed to involve interaction with specific enzymes and receptors within microbial and cancerous cells. The chloro group is thought to enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets . Interaction studies suggest that it may inhibit key enzymes involved in metabolic pathways or cellular proliferation, leading to its observed biological effects.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

  • Antimicrobial Applications : In a study comparing various quinoline derivatives, this compound exhibited superior antimicrobial properties against resistant bacterial strains, indicating its potential as a lead compound for antibiotic development .
  • Cancer Treatment : Research focusing on the cytotoxic effects of quinoline derivatives suggests that modifications such as the addition of a dodecyl group can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Synthesis and Structural Analysis : The synthesis pathways for this compound have been explored in detail, revealing that structural modifications can significantly affect biological activity, thereby guiding future drug design efforts.

Scientific Research Applications

12-((5-Chloroquinolin-8-yl)oxy)dodecyl acetate is a quinoline derivative with a unique structure, combining a dodecyl acetate moiety linked to a 5-chloroquinolin-8-yl group via an ether bond. Quinoline derivatives are known for diverse biological activities, making this compound potentially useful in various fields.

Potential Applications

This compound has potential applications in various fields, especially in pharmacological studies. Research suggests that the presence of the chloro group can enhance the biological activity of quinoline derivatives by increasing their lipophilicity and ability to penetrate cell membranes.

Pharmaceuticals

  • Due to its biological activity, This compound may serve as a building block in drug development.
    Interaction Studies
  • Interaction studies suggest that This compound may interact with biological targets such as enzymes and receptors. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound.

Structural Similarities

Several compounds share structural similarities with This compound:

Compound NameStructureUnique Features
Ethyl 2-(5-chloroquinolin-8-yloxy)acetateC₁₃H₁₂ClNO₂Lacks dodecyl chain; simpler structure
Dodecyl AcetateC₁₄H₂₈O₂No quinoline moiety; primarily used as a fragrance
ChloroquineC₁⁴H₁⁴ClN₃Known antimalarial drug; different functional groups

Chemical Reactions Analysis

1.1. O-Alkylation of 5-Chloroquinolin-8-ol

A key step in synthesizing such hybrids involves the alkylation of the hydroxyl group on 5-chloroquinolin-8-ol. For example:

  • Reaction :

    5-Chloroquinolin-8-ol+1-BromododecaneK2CO3DMF, 30–65C12-((5-Chloroquinolin-8-yl)oxy)dodecane\text{5-Chloroquinolin-8-ol} + \text{1-Bromododecane} \xrightarrow[\text{K}_2\text{CO}_3]{\text{DMF, 30–65}^\circ \text{C}} \text{12-((5-Chloroquinolin-8-yl)oxy)dodecane}

    Subsequent acetylation with acetic anhydride or acetyl chloride yields the final acetate derivative .

  • Key Conditions :

    • Anhydrous DMF or acetone as solvent.

    • Base: K2_2CO3_3 or NaH.

    • Reaction time: 6–24 hours at 30–65°C .

1.2. Click Chemistry for Hybrid Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a viable route for introducing triazole linkages, as seen in similar quinoline hybrids :

  • Reaction :

    5-Chloroquinolin-8-azide+Propargyl-Dodecyl AcetateCuSO4/Na AscorbatetBuOH/H2OTriazole-Linked Hybrid\text{5-Chloroquinolin-8-azide} + \text{Propargyl-Dodecyl Acetate} \xrightarrow[\text{CuSO}_4/\text{Na Ascorbate}]{\text{tBuOH/H}_2\text{O}} \text{Triazole-Linked Hybrid}

    This method achieves regioselective 1,4-triazole formation with high yields (~86%) .

2.1. Ester Hydrolysis

The acetate group can be hydrolyzed to a hydroxyl group under acidic or basic conditions:

  • Reaction :

    12-((5-Chloroquinolin-8-yl)oxy)dodecyl acetateNaOHMeOH/H2O12-((5-Chloroquinolin-8-yl)oxy)dodecan-1-ol\text{12-((5-Chloroquinolin-8-yl)oxy)dodecyl acetate} \xrightarrow[\text{NaOH}]{\text{MeOH/H}_2\text{O}} \text{12-((5-Chloroquinolin-8-yl)oxy)dodecan-1-ol}

    This step is critical for further modifications, such as sulfonation or phosphorylation .

2.2. Antimicrobial Activity

While no direct bioactivity data exists for this compound, structurally related chloroquinoline hybrids (e.g., triazole-linked derivatives) show moderate to strong activity against Staphylococcus aureus and Candida albicans . For example:

CompoundMIC (µg/mL)Target Pathogens
Triazole-quinoline hybrid6.25–25S. aureus, C. albicans
Dodecyl acetate derivativeN/AInferred similar range

Stability and Reactivity

  • Thermal Stability : Chloroquinoline derivatives typically degrade above 200°C, with acetate groups showing stability up to 150°C .

  • Photoreactivity : The quinoline core may undergo photodechlorination under UV light, necessitating storage in dark conditions .

Challenges and Recommendations

  • Synthesis Optimization : Long alkyl chains (e.g., dodecyl) may reduce solubility in polar solvents, requiring phase-transfer catalysts .

  • Biological Testing : Prioritize assays against drug-resistant bacterial and fungal strains, given the efficacy of related compounds .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

5-(Chloromethyl)quinolin-8-yl acetate
  • Structure: Features a shorter chloromethyl group at the quinoline’s 5-position and an acetate ester at the 8-hydroxy position.
  • Key Differences : The absence of a long alkyl chain reduces lipophilicity compared to the dodecyl derivative. This impacts solubility and cellular uptake, making it less suited for applications requiring prolonged tissue retention .
2-((5-Chloroquinolin-8-yl)oxy)acetohydrazide
  • Structure : Contains an acetohydrazide group instead of the dodecyl-acetate chain.
Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate
  • Structure: Shares the quinoline core and ether-linked acetate but uses an ethyl ester and a two-carbon spacer.
  • Key Differences : The shorter ethyl ester and spacer decrease lipophilicity, limiting its utility in lipid-rich environments compared to the dodecyl analog .

Comparative Data Table

Compound Alkyl Chain Length Functional Group *Lipophilicity (Log P) Biological Applications
12-((5-Chloroquinolin-8-yl)oxy)dodecyl acetate 12-carbon Acetate ester High (~6.2) Antimicrobial, drug delivery
5-(Chloromethyl)quinolin-8-yl acetate None (chloromethyl) Acetate ester Moderate (~3.5) Coordination chemistry intermediate
2-((5-Chloroquinolin-8-yl)oxy)acetohydrazide None (acetohydrazide) Hydrazide Low (~1.8) Metal coordination, antitumor agents
Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate 2-carbon (ethyl) Ethyl ester Moderate (~2.5) Synthetic intermediate

*Estimated Log P values based on structural analogs .

Functional Implications

Lipophilicity and Bioavailability: The dodecyl chain in this compound significantly enhances membrane penetration, making it superior for targeting intracellular pathogens or acting as a prodrug with sustained release . Shorter-chain analogs (e.g., ethyl derivative) exhibit faster systemic clearance due to reduced lipid affinity.

Chemical Stability: The acetate ester in the target compound offers balanced hydrolytic stability compared to the more labile hydrazide group in 2-((5-Chloroquinolin-8-yl)oxy)acetohydrazide .

Coordination Chemistry :

  • Hydrazide-containing analogs show stronger metal-binding capabilities, making them preferred for synthesizing platinum(II) complexes with antitumor activity. The dodecyl-acetate derivative’s bulky chain may sterically hinder metal coordination .

Q & A

Q. What synthetic routes are recommended for 12-((5-Chloroquinolin-8-yl)oxy)dodecyl acetate, and how do reaction conditions influence yield?

Q. How should researchers optimize purification techniques for this compound?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for removing unreacted starting materials. Recrystallization from ethanol/water mixtures improves crystallinity. Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. Contaminants like residual solvents (e.g., DMF) require careful monitoring via GC-MS .

Advanced Research Questions

Q. What advanced spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL-2018) provides unambiguous confirmation of molecular geometry, including bond angles and torsion angles . For non-crystalline samples, high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) elucidate connectivity. Discrepancies in crystallographic data (e.g., disorder in the dodecyl chain) can be addressed using restraints in SHELXL refinement .
  • Example : A reported structure (Acta Cryst. E64, o1519) resolved the chloroquinoline orientation via SC-XRD, with R factor = 0.034 .

Q. How do computational models predict the physicochemical properties of this compound, and what experimental validations are required?

  • Methodological Answer : QSPR (Quantitative Structure-Property Relationship) models, such as random forest regression, predict logP (5.38) and water solubility (<0.1 mg/L) based on dodecyl chain hydrophobicity and quinoline aromaticity . Experimental validation includes:
  • LogP : Shake-flask method (octanol/water partition).
  • Stability : Accelerated degradation studies under oxidative conditions (40°C, 75% RH) to identify decomposition products (e.g., CO/CO₂) .
    • Data Contradiction : Predicted vs. experimental logP values may differ due to micelle formation in long-chain esters.

Q. What are the critical considerations for handling and storing this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Store at 2–8°C in amber vials under nitrogen to prevent oxidation of the dodecyl chain. Avoid contact with strong oxidizers (e.g., HNO₃), which may generate hazardous decomposition products .
  • Safety : Use PPE (gloves, goggles) and fume hoods. Toxicity data for structurally similar compounds (e.g., amphocarboxylates) suggest potential skin irritation; conduct patch tests prior to biological assays .

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